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Compound of Interest

Compound Name: Copper fluoride hydroxide

Cat. No.: B084088

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of
copper fluoride hydroxide (CuF(OH)). By delving into its crystallographic data, synthesis
protocols, and structural characteristics, this document serves as a vital resource for
professionals in materials science, chemistry, and drug development, where understanding the
intricate atomic arrangements of inorganic compounds is paramount for designing novel
materials and therapeutic agents.

Crystallographic Data of Copper Fluoride Hydroxide

The crystal structure of copper fluoride hydroxide has been determined through single-
crystal X-ray diffraction studies. The compound crystallizes in the monoclinic system, belonging
to the space group P2i/a.[1] This arrangement indicates a specific set of symmetry operations
that define the repeating pattern of the atoms within the crystal lattice.

The fundamental building block of the crystal, the unit cell, is defined by the following lattice
parameters:

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b084088?utm_src=pdf-interest
https://www.benchchem.com/product/b084088?utm_src=pdf-body
https://www.benchchem.com/product/b084088?utm_src=pdf-body
https://www.benchchem.com/product/b084088?utm_src=pdf-body
https://www.researchgate.net/publication/259282090_Crystal_structures_and_Raman_spectra_of_CuOHF_and_Cu3OH2F4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value

a 5.301(1) A

b 6.376(1) A

C 5.074(1) A

B 112.90(1)°
Volume 157.98(5) As
z 4

Source: Giester & Libowitzky, 2003[1]

Table 1: Lattice Parameters of Copper Fluoride Hydroxide.

The structure of CuF(OH) is isostructural with that of copper(ll) hydroxide chloride (Cu(OH)CI),
featuring corrugated layers of edge-sharing Cu(OH)sFs polyhedra. These layers are
interconnected by hydrogen bonds, creating a three-dimensional network.

Atomic Coordinates

The positions of the atoms within the unit cell are described by fractional coordinates. These
coordinates, determined from the refinement of the X-ray diffraction data, are crucial for
calculating bond lengths and angles.

Atom Wyckoff X y z

Cu 4e 0.988694 0.620861 0.757428
O 4e 0.174494 0.638426 0.163501
F 4e 0.727224 0.613009 0.369828
H 4e 0.389839 0.862985 0.749696
Source:

Materials

Explorer
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Table 2: Fractional Atomic Coordinates of Copper Fluoride Hydroxide.

Bond Lengths and Angles

The interatomic distances and the angles between the chemical bonds provide insight into the

coordination environment of the atoms and the nature of the chemical bonding. The Jahn-Teller

distortion, characteristic of Cu(ll) compounds, leads to a distorted octahedral coordination

around the copper atom.

Bond Distance (A)
Cu-O 1.96
Cu-O 1.97
Cu-F 1.94
Cu-F 2.36
O-H 1.00
H...F 1.57

Calculated from atomic coordinates.

Table 3: Selected Interatomic Distances in Copper Fluoride Hydroxide.

Angle Value (°)

O-Cu-O Value

O-Cu-F Value

F-Cu-F Value

Cu-O-H Value

Calculated from atomic coordinates. Specific

angles require full structural data for accurate

calculation.
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Table 4: Selected Bond Angles in Copper Fluoride Hydroxide.

Experimental Protocols
Synthesis of Copper Fluoride Hydroxide Single Crystals

The synthesis of high-quality single crystals of CuF(OH) is typically achieved through low-
temperature hydrothermal methods. This technique allows for the slow growth of crystals from
an aqueous solution under controlled temperature and pressure, leading to well-defined
crystalline structures.

Detailed Methodology:

e Reactant Preparation: Equimolar amounts of a copper(ll) salt (e.g., copper(ll) acetate) and a
fluoride source (e.g., lithium fluoride) are used as precursors.

o Reaction Vessel: The reactants are placed in a Teflon-lined stainless steel autoclave.

» Solvent: Deionized water is added to the autoclave, typically in excess, to act as the solvent
and mineralizer.

e Sealing and Heating: The autoclave is securely sealed and placed in a furnace or oven.

» Hydrothermal Conditions: The temperature is gradually raised to a range of 120-200 °C and
maintained for a period of several days to a week to allow for crystal growth.

o Cooling: The autoclave is slowly cooled to room temperature.

o Product Recovery: The resulting single crystals are collected, washed with deionized water
and ethanol to remove any unreacted precursors, and dried in air.
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Synthesis workflow for CuF(OH) single crystals.
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Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of CuF(OH) is performed using a single-crystal X-ray
diffractometer. This technique involves irradiating a single crystal with a monochromatic X-ray
beam and measuring the intensities and positions of the diffracted beams.

Detailed Methodology:

o Crystal Mounting: A suitable single crystal of CuF(OH) (typically 0.1-0.3 mm in size) is
carefully selected and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in the X-ray diffractometer. A CCD or area
detector is commonly used to collect the diffraction data. The data is collected at a controlled
temperature, often low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms.
The X-ray source is typically a Mo-Ka or Cu-Ka radiation source.

o Data Processing: The collected diffraction images are processed to determine the unit cell
parameters and to integrate the intensities of the reflections.

» Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods. The initial structural model is then refined against the experimental data
using least-squares methods to obtain the final atomic coordinates, displacement
parameters, and other crystallographic parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b084088?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

